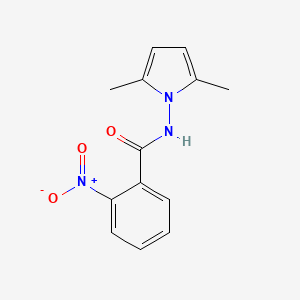![molecular formula C21H25N3O B5701760 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide, also known as MBZP, is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of neurotransmitters in the brain, which may explain its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of neurotransmitters in the brain. It has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is its versatility in terms of its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, fungal infections, and neurodegenerative disorders. However, one of the limitations of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Orientations Futures
There are several future directions for research on 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which may improve its effectiveness in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide and to identify potential drug targets for its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide involves the reaction of 2-methylbenzimidazole with 2-(2-bromoethyl)-1-(2-methylbenzyl)-1H-benzimidazole in the presence of a base. The resulting compound is then subjected to a coupling reaction with propanoyl chloride to obtain 2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide.
Applications De Recherche Scientifique
2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antiviral, and anticancer properties. In addition, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-N-[2-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-10-6-7-11-19(18)24(20)14-17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZJFWYMAZIUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5701731.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)

![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)

